molecular formula C14H18N2O3 B267444 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No. B267444
M. Wt: 262.3 g/mol
InChI Key: GWQZFUACBCLADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for cell growth and proliferation. CX-5461 has shown promising results in preclinical studies as a potential anti-cancer agent, particularly in hematological malignancies.

Mechanism of Action

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide selectively targets Pol I transcription by binding to a specific DNA sequence within the rRNA gene promoter. This binding leads to the stabilization of a DNA secondary structure, which prevents the recruitment of Pol I transcription factors and ultimately, the transcription of rRNA. This results in a decrease in ribosome biogenesis and protein synthesis, leading to cell death.
Biochemical and Physiological Effects
4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has been shown to have several biochemical and physiological effects, including a decrease in rRNA synthesis, a decrease in protein synthesis, and an increase in DNA damage. 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has several advantages for lab experiments, including its selectivity for Pol I transcription and its ability to induce cell death in cancer cells. However, 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has some limitations, including its low solubility and its potential toxicity in non-cancerous cells.

Future Directions

Several future directions for 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide research have been proposed, including the development of more potent and selective inhibitors of Pol I transcription, the identification of biomarkers for patient selection, and the development of combination therapies with other anti-cancer agents. Additionally, further studies are needed to investigate the potential of 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide in solid tumors and to determine the optimal dosing and scheduling of the compound.

Synthesis Methods

The synthesis of 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, which is then subjected to further reactions to yield the final product. The synthesis has been well-documented in the literature, and several modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has been extensively studied in preclinical models of cancer, including hematological malignancies such as multiple myeloma and acute myeloid leukemia. In these models, 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has been shown to selectively inhibit Pol I transcription, leading to a decrease in rRNA synthesis and ultimately, cell death. 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has also been shown to have synergistic effects with other anti-cancer agents, such as DNA-damaging agents and proteasome inhibitors.

properties

Product Name

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

IUPAC Name

4-(cyclopropanecarbonylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C14H18N2O3/c1-19-9-8-15-13(17)10-4-6-12(7-5-10)16-14(18)11-2-3-11/h4-7,11H,2-3,8-9H2,1H3,(H,15,17)(H,16,18)

InChI Key

GWQZFUACBCLADH-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.